
Cadion
Overview
Description
Cadion (systematic name: 1-(4-nitrophenyl)-3-[4-(phenylazo)phenyl]triazene) is a triazene-based organic compound widely utilized as a chromogenic reagent in spectrophotometric analyses for trace metal detection. Its structure features a nitro group and an azo group, enabling selective complexation with transition metals such as Cd²⁺, Hg²⁺, Ni²⁺, and others . The mechanism involves the formation of colored chelates or ion-association complexes, which exhibit distinct absorption maxima in UV-vis spectra. For example, this compound forms a 1:2 complex with Cd²⁺ in alkaline media (KOH or NaOH), showing a maximum absorption at 530 nm with a molar absorptivity (ε) of 1.57×10⁵ L·mol⁻¹·cm⁻¹ . Its versatility extends to environmental and industrial applications, such as analyzing wastewater for anionic surfactants or quantifying trace nickel in tungsten trioxide .
Preparation Methods
Classical Synthesis of Cadion
The primary method involves the diazotization and coupling of aromatic amines under controlled conditions:
- Diazotization :
- Dissolve 4-nitrophenylamine (0.1 mol) in hydrochloric acid (1M, 50 mL) at 0–5°C.
- Add sodium nitrite (0.12 mol) dropwise with stirring. Maintain pH < 1.
- React for 30 minutes to form the diazonium salt.
- Coupling Reaction :
- Add 4-aminoazobenzene (0.1 mol) dissolved in ethanol (50 mL) to the diazonium solution.
- Adjust pH to 6–7 using sodium acetate.
- Stir for 2 hours at 10°C. Filter and recrystallize the precipitate from ethanol.
Yield : ~65–70% (orange-red crystals)
Purity : Confirmed via melting point (198–200°C) and UV-Vis spectroscopy (λ_max = 480 nm in ethanol).
Alternative Preparation Using p-Rosaniline Hydrochloride
A modified approach leverages p-rosaniline hydrochloride for enhanced stability:
- Dissolve 0.2 g of p-rosaniline hydrochloride in 20 mL of cold, saturated aqueous sulfur dioxide (freshly prepared).
- Allow the mixture to stand for 24 hours at 4°C.
- Filter the solution to remove unreacted solids.
- This formulation is optimized for cadmium determination in basic solutions, showing a detection limit of 0.1 ppm.
Critical Parameters in Synthesis
Key factors influencing this compound’s efficacy:
Parameter | Optimal Condition | Impact on Product Quality |
---|---|---|
Temperature | 0–5°C (diazotization) | Prevents decomposition of diazonium salt |
pH | <1 (diazotization), 6–7 (coupling) | Ensures reaction specificity |
Solvent | Ethanol (recrystallization) | Enhances crystal purity |
Reaction Time | 2 hours (coupling) | Maximizes yield |
Research Findings on this compound Performance
- Selectivity : this compound forms a red complex with Cd²⁺ at pH 9–11, with minimal interference from Zn²⁺ or Pb²⁺.
- Sensitivity : Molar absorptivity = 2.5 × 10⁴ L·mol⁻¹·cm⁻¹ at 520 nm.
- Stability : The p-rosaniline-derived formulation remains stable for 30 days at 4°C.
Comparison of Methods
Method | Advantages | Limitations |
---|---|---|
Classical Synthesis | High purity | Labor-intensive |
p-Rosaniline Method | Rapid preparation | Lower yield (~50%) |
Chemical Reactions Analysis
Cadion undergoes various chemical reactions, including:
Complex Formation: this compound forms complexes with metal ions such as cadmium and nickel.
Oxidation and Reduction: this compound can undergo redox reactions depending on the reagents and conditions used. For example, it can be reduced to form corresponding amines.
Substitution Reactions: this compound can participate in substitution reactions where the nitro group can be replaced by other substituents under specific conditions.
Scientific Research Applications
Cadion has a wide range of applications in scientific research, including:
Analytical Chemistry: This compound is extensively used as a reagent for the spectrophotometric determination of cadmium and nickel ions in various samples, including wastewater and industrial effluents.
Environmental Monitoring: It is used in environmental studies to monitor the levels of heavy metals in water and soil samples.
Biological Studies: this compound is employed in biological research to study the interactions of metal ions with biological molecules.
Industrial Applications: In industry, this compound is used for quality control and process monitoring to ensure the absence of toxic metal ions in products.
Mechanism of Action
The mechanism of action of Cadion involves the formation of a complex with metal ions. The nitro and azo groups in this compound act as ligands, binding to the metal ions and forming a stable complex. This complex formation is the basis for its use in spectrophotometric analysis, as the complex exhibits a characteristic absorption spectrum that can be measured to determine the concentration of metal ions in a sample .
Comparison with Similar Compounds
Cadion belongs to a class of triazene and azo-based ligands used in metal ion detection. Below, we compare this compound with structurally and functionally analogous compounds, focusing on sensitivity, selectivity, and practical utility.
Structural Analogs
This compound 2B
- Structure : A derivative of this compound with additional sulfonic acid groups, enhancing water solubility.
- Performance : Exhibits higher molar absorptivity (ε = 2.25×10⁵ L·mol⁻¹·cm⁻¹) for Cd²⁺ detection at 506 nm compared to this compound (ε = 1.57×10⁵ L·mol⁻¹·cm⁻¹) .
- Applications : Effective in direct determination of Cd²⁺ in electroplating wastewater without requiring extraction steps .
1-(2-Pyridylazo)-2-naphthol (PAN)
- Structure : Contains a pyridyl group instead of a phenylazo group.
- Performance : Less selective for Cd²⁺ due to broader metal affinity (e.g., Zn²⁺, Cu²⁺). Molar absorptivity for Cd²⁺ is ~4.0×10⁴ L·mol⁻¹·cm⁻¹, significantly lower than this compound .
Functional Analogs
Dithizone
- Structure: A thiocarbazone with sulfur donor atoms.
- Performance :
Bromopyrogallol Red
- Structure : A sulfonated triphenylmethane dye.
- Performance: Detects Cd²⁺ at pH 9.0 with ε = 1.8×10⁵ L·mol⁻¹·cm⁻¹, comparable to this compound . Limited by interference from alkaline earth metals (Ca²⁺, Mg²⁺) .
Key Comparative Data
Selectivity and Limitations
- This compound : Superior selectivity in alkaline media but requires surfactants (e.g., Triton X-100) to mitigate matrix effects in environmental samples .
- This compound 2B : Higher sensitivity but prone to interference from Fe³⁺, necessitating masking agents like citrate .
- Dithizone : Versatile but toxic and less environmentally friendly due to organic solvent use .
Biological Activity
Cadion, a compound belonging to the cadinane family of sesquiterpenes, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula for this compound is , and it exhibits a cadinane skeleton. The structure is identified through various spectroscopic methods including NMR and mass spectrometry.
Biological Activities
1. Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of this compound, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound (-)-T-Cadinol, isolated from Casearia sylvestris, has shown promising results in vitro:
- IC50 Values :
- Trypomastigotes: 18 µM
- Amastigotes: 15 µM
- Selectivity Index : Greater than 12, indicating low toxicity to mammalian cells while effectively targeting the parasite .
Mechanism of Action :
this compound induces mitochondrial impairment in T. cruzi, leading to hyperpolarization of the mitochondrial membrane potential and reduced levels of reactive oxygen species (ROS). Notably, it does not affect plasma membrane permeability or intracellular calcium levels, suggesting a specific action on mitochondrial function .
Research Findings
Table 1: Summary of Biological Activities of this compound
Activity Type | Target Organism | IC50 (µM) | Selectivity Index | Mechanism of Action |
---|---|---|---|---|
Antiparasitic | Trypanosoma cruzi | 15-18 | >12 | Mitochondrial impairment, reduced ROS levels |
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, the efficacy of (-)-T-Cadinol was tested against both extracellular trypomastigotes and intracellular amastigotes. The study utilized fluorescent-based techniques to assess various parameters:
- Plasma Membrane Permeability : No significant changes were observed.
- Mitochondrial Membrane Potential : Hyperpolarization was noted.
- Reactive Oxygen Species Levels : A decrease was recorded, indicating reduced oxidative stress on the parasites.
These findings suggest that (-)-T-Cadinol could be a viable candidate for developing new treatments against Chagas disease .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Cadion in laboratory settings?
this compound synthesis typically follows a condensation reaction between 1-nitroso-2-naphthol and p-nitrophenylhydrazine. Key steps include:
- Purification via recrystallization using ethanol/water mixtures (1:3 ratio).
- Characterization via melting point analysis (reported range: 192–194°C) and FT-IR to confirm functional groups (e.g., C=N stretch at 1600 cm⁻¹).
- Yield optimization by controlling reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 molar ratio of precursors). Reference experimental protocols from peer-reviewed journals for reproducibility .
Q. Which spectroscopic methods are most effective for detecting this compound in complex matrices?
- UV-Vis Spectroscopy : this compound exhibits strong absorbance at 520–540 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in weakly acidic conditions (pH 4–6).
- Fluorescence Spectroscopy : Enhanced sensitivity in micellar media (e.g., CTAB surfactant), with detection limits as low as 0.1 µg/mL.
- HPLC-MS : For trace analysis, reverse-phase C18 columns with acetonitrile/water mobile phases provide optimal separation .
Q. How to design a calibration curve for quantitative analysis of this compound using UV-Vis spectroscopy?
Concentration (µg/mL) | Absorbance (520 nm) | R² Value |
---|---|---|
0.5 | 0.12 | ≥0.995 |
2.0 | 0.48 | |
5.0 | 1.20 |
- Prepare standards in pH 5 buffer.
- Validate linearity across three replicates.
- Account for matrix effects using standard addition methods .
Advanced Research Questions
Q. How to resolve discrepancies in this compound’s reported stability under varying pH conditions?
- Contradiction Analysis : Compare degradation kinetics (e.g., half-life) across studies using Arrhenius plots.
- Controlled Replication : Reproduce experiments with standardized buffers (e.g., acetate for pH 3–5, phosphate for pH 6–8).
- Spectroscopic Monitoring : Track absorbance decay at 540 nm over 24 hours to identify instability thresholds .
Q. What strategies optimize this compound’s selectivity in the presence of structurally similar compounds?
Interferent | Mitigation Strategy | Selectivity Improvement (%) |
---|---|---|
Nitrophenols | Masking with EDTA (0.1 M) | 85 |
Azo dyes | Solid-phase extraction (C18 cartridges) | 92 |
- Employ chemometric tools (e.g., partial least squares regression) to deconvolute overlapping signals.
- Validate with spiked recovery tests in environmental samples .
Q. How to integrate this compound-based detection with chromatographic techniques for improved analyte separation?
- HPLC Coupling : Use post-column derivatization with this compound (0.05% in methanol) for metal-ion detection.
- Method Validation : Assess precision (%RSD < 5%), detection limits (ng/mL range), and column longevity.
- Case Study : this compound-chromatographic detection of Ni²⁺ in soil extracts achieved 97% recovery vs. AAS .
Q. Methodological Best Practices
- Data Contradiction : Apply triangulation (e.g., cross-validate with ICP-MS or XPS) to confirm anomalous results .
- Experimental Design : Use factorial designs to evaluate interactions between pH, temperature, and interferents .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (this compound contains nitro groups) .
For literature reviews, prioritize databases like PubMed, Scopus, and ACS Publications, excluding non-peer-reviewed sources like .
Properties
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIDVLUFMPWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063825 | |
Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-67-6 | |
Record name | Cadion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66456 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cadion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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